molecular formula C15H14F3N3O3 B10926704 4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid

4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid

Cat. No.: B10926704
M. Wt: 341.28 g/mol
InChI Key: FKVPYYHSYHJQOL-UHFFFAOYSA-N
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Description

4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl group can be introduced via electrophilic fluorination using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

The benzoic acid moiety can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by hydrolysis. The final step involves coupling the pyrazole and benzoic acid derivatives through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazoles, benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

4-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C15H14F3N3O3/c1-8-7-12(15(16,17)18)20-21(8)9(2)13(22)19-11-5-3-10(4-6-11)14(23)24/h3-7,9H,1-2H3,(H,19,22)(H,23,24)

InChI Key

FKVPYYHSYHJQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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